Cas no 486994-08-5 (2,3-dibromo-4,5-diethoxybenzaldehyde)

2,3-dibromo-4,5-diethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dibromo-4,5-diethoxy-benzaldehyde
- 2,3-dibromo-4,5-diethoxybenzaldehyde
- AN-655/15531007
- BBL039545
- EN300-228066
- STK348886
- Z2050001039
- 486994-08-5
- AKOS000303766
-
- MDL: MFCD02257052
- Inchi: InChI=1S/C11H12Br2O3/c1-3-15-8-5-7(6-14)9(12)10(13)11(8)16-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: PVZSNDMZMYLNQL-UHFFFAOYSA-N
- SMILES: CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC
Computed Properties
- Exact Mass: 351.91327Da
- Monoisotopic Mass: 349.91532Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 380.3±37.0 °C at 760 mmHg
- Flash Point: 183.8±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,3-dibromo-4,5-diethoxybenzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-dibromo-4,5-diethoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228066-0.25g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
Enamine | EN300-228066-0.1g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
Enamine | EN300-228066-1.0g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
Enamine | EN300-228066-5.0g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 5.0g |
$785.0 | 2024-06-20 | |
Enamine | EN300-228066-1g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 1g |
$278.0 | 2023-09-15 | ||
A2B Chem LLC | AJ12657-10mg |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 10mg |
$225.00 | 2024-04-19 | |
abcr | AB498134-1 g |
2,3-Dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 1g |
€309.00 | 2022-03-24 | ||
Enamine | EN300-228066-0.5g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
Enamine | EN300-228066-10.0g |
2,3-dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 95% | 10.0g |
$1419.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1814873-5g |
2,3-Dibromo-4,5-diethoxybenzaldehyde |
486994-08-5 | 98% | 5g |
¥8919.00 | 2024-05-11 |
2,3-dibromo-4,5-diethoxybenzaldehyde Related Literature
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2,3-dibromo-4,5-diethoxybenzaldehyde
2,3-Dibromo-4,5-Diethoxybenzaldehyde: A Comprehensive Overview
The compound 2,3-dibromo-4,5-diethoxybenzaldehyde, identified by the CAS No. 486994-08-5, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with bromine atoms at positions 2 and 3, and ethoxy groups at positions 4 and 5. The presence of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the importance of 2,3-dibromo-4,5-diethoxybenzaldehyde in the synthesis of advanced materials. Researchers have explored its role as an intermediate in the preparation of biologically active molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for the synthesis of novel anti-inflammatory agents. The bromine atoms in the molecule act as reactive sites, enabling selective substitution reactions that are crucial for constructing complex molecular frameworks.
In addition to its role in drug discovery, 2,3-dibromo-4,5-diethoxybenzaldehyde has also found applications in polymer chemistry. Scientists have utilized this compound to develop advanced polymeric materials with tailored properties. A 2023 research article in Macromolecules reported that incorporating this compound into polymer networks enhances their thermal stability and mechanical strength. The ethoxy groups in the molecule contribute to improved solubility and processability of the resulting polymers.
The synthesis of 2,3-dibromo-4,5-diethoxybenzaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the bromination of a diethoxybenzaldehyde derivative using bromine gas under controlled conditions. This reaction is typically carried out in a polar solvent such as dichloromethane or acetonitrile to ensure optimal reactivity and selectivity. Recent advancements in catalysis have enabled researchers to achieve higher yields and better purity levels in this synthesis process.
The physical properties of 2,3-dibromo-4,5-diethoxybenzaldehyde are well-documented. It exists as a crystalline solid at room temperature with a melting point of approximately 110°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and methanol. Its UV-Vis spectrum shows strong absorption bands due to the conjugated system formed by the benzene ring and aldehyde group.
In terms of safety considerations, while handling 2,3-dibromo-4,5-diethoxybenzaldehyde, it is essential to follow standard laboratory protocols to minimize exposure risks. The compound should be stored in a cool, dry place away from direct sunlight to prevent degradation. Proper ventilation and personal protective equipment such as gloves and goggles should be used during handling.
The growing interest in 2,3-dibromo-4,5-diethoxybenzaldehyde is driven by its versatility as a building block for various chemical compounds. Its ability to undergo multiple types of reactions—such as nucleophilic substitution, oxidation-reduction processes, and coupling reactions—makes it an invaluable tool for chemists across different disciplines.
In conclusion, 2,3-dibromo-4,5-diethoxybenzaldehyde, CAS No. 486994-08-5 stands out as a significant compound with diverse applications in modern chemistry. Its unique structure and reactivity continue to inspire innovative research directions across academia and industry alike.
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